Taurolithocholic Acid Sulfate Disodium Salt

Catalog No.
S850823
CAS No.
64936-83-0
M.F
C26H43NNa2O8S2
M. Wt
607.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taurolithocholic Acid Sulfate Disodium Salt

CAS Number

64936-83-0

Product Name

Taurolithocholic Acid Sulfate Disodium Salt

IUPAC Name

disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Molecular Formula

C26H43NNa2O8S2

Molecular Weight

607.7

InChI

InChI=1S/C26H45NO8S2.2Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-;;/m1../s1

InChI Key

YHTVOGLKSGJIDL-RLHFEMFKSA-L

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+]

Synonyms

2-[[(3α,5β)-24-Oxo-3-(sulfooxy)cholan-24-yl]amino]ethanesulfonic Acid Disodium Salt; N-(3α-Hydroxy-5β-cholan-24-oyl)taurine Hydrogen Sulfate (Ester) Disodium Salt; 3α-Hydroxy-5β-cholanoyltaurine 3-Sulfate Disodium Salt; Sulfolithocholyltaurine Disodi

Taurolithocholic acid 3-sulfate disodium salt is a natural detergent bile salt with potential use as a topical microbicidal agent.
Taurolithocholic acid 3-sulfate is a sulfated bile acid that is used to induce pancreatic acinar cell injury in models of pancreatitis and to study bile acid transport.

Taurolithocholic Acid Sulfate Disodium Salt (TLC-S, CAS 64936-83-0) is a highly soluble, taurine-conjugated, and 3-sulfated derivative of lithocholic acid. In biological systems, sulfation serves as a primary detoxification pathway, rendering this compound significantly more hydrophilic than its parent bile acids [1]. For scientific procurement, TLC-S is primarily sourced as a specialized biochemical tool for live-cell imaging, electrophysiology, and receptor pharmacology. Its formulation as a disodium salt ensures rapid and complete dissolution in physiological buffers, making it the premier reagent for modeling bile-reflux acute pancreatitis and investigating TGR5 (Gpbar1) receptor dynamics without the confounding variables introduced by organic solvents[2].

Substituting TLC-S with unsulfated taurolithocholic acid (TLCA) or unconjugated lithocholic acid (LCA) fundamentally compromises assay integrity. Free LCA and TLCA are highly hydrophobic and practically insoluble in aqueous media, requiring the use of organic solvents like DMSO or ethanol for delivery [1]. In sensitive cellular assays, such as calcium oscillation monitoring in pancreatic acinar cells, these solvents can independently alter membrane permeability and baseline calcium homeostasis. Furthermore, the absence of the 3-sulfate group alters the compound's binding affinity to key receptors like TGR5 and FXR, as well as its transport kinetics via hepatic efflux pumps [2]. Consequently, using non-sulfated analogs fails to accurately replicate the specific pathophysiological mechanisms of sulfated bile metabolites.

Aqueous Solubility and Elimination of Solvent Artifacts

The 3-sulfation and disodium salt formulation of TLC-S dramatically enhances its hydrophilicity compared to parent bile acids. While unconjugated lithocholic acid (LCA) is practically insoluble in water, TLC-S readily dissolves in standard physiological buffers[1]. This allows researchers to deliver precise concentrations (e.g., up to 500 µM) in live-cell assays without utilizing DMSO, which can confound sensitive electrophysiological and calcium-imaging data[2].

Evidence DimensionAqueous solubility and solvent requirement
Target Compound DataHighly soluble in aqueous buffers (disodium salt form)
Comparator Or BaselineUnsulfated TLCA / Free LCA
Quantified DifferenceEliminates organic solvent requirement for physiological concentrations
ConditionsIn vitro cellular assay media

Procuring the sulfated disodium salt ensures artifact-free delivery in live-cell imaging and calcium signaling assays by eliminating solvent-induced toxicity.

Selective Induction of Calcium Oscillations in Pancreatic Acinar Cells

TLC-S is the definitive standard for inducing in vitro models of bile-reflux acute pancreatitis. At low concentrations (25–100 µM), TLC-S induces marked, prolonged apical-to-basal calcium oscillations in pancreatic acinar cells (PACs) via internal stores [1]. In direct contrast, at 200 µM, TLC-S has little to no effect on neighboring pancreatic stellate cells (PSCs), whereas other bile salts like sodium cholate induce global sustained rises in PSCs [2]. This demonstrates a highly specific cellular targeting profile.

Evidence DimensionCytosolic Ca2+ oscillation induction
Target Compound DataMarked oscillatory Ca2+ responses in PACs at 25-200 µM; minimal effect on PSCs
Comparator Or BaselineSodium cholate (1-5 mM)
Quantified DifferenceTLC-S selectively targets PACs at 10x lower concentrations without activating PSCs
ConditionsFreshly isolated mouse pancreatic tissue clusters (Fluo-4 AM imaging)

Buyers developing precise models of acute pancreatitis must use TLC-S to accurately trigger PAC-specific calcium toxicity without confounding PSC activation.

Specific TGR5 (Gpbar1) Agonism vs. Generic Secretagogues

TLC-S exerts its pathological effects primarily through the TGR5 (Gpbar1) receptor. Studies show that deletion of Gpbar1 in mouse models markedly reduces the pathological calcium signal generation and intracellular zymogen activation induced by TLC-S[1]. In contrast, zymogen activation induced by the generic secretagogue caerulein is unaffected by Gpbar1 deletion [1]. This distinct mechanistic pathway makes TLC-S indispensable for isolating bile-acid-specific receptor pharmacology.

Evidence DimensionTGR5-dependent pathological Ca2+ signaling
Target Compound DataTLC-S toxicity is strongly Gpbar1-dependent (abolished in knockouts)
Comparator Or BaselineCaerulein (CCK analog)
Quantified DifferenceTLC-S acts via Gpbar1; caerulein acts via Gpbar1-independent pathways
ConditionsMouse pancreatic acinar cells (wild-type vs Gpbar1 knockout)

Procuring TLC-S allows researchers to specifically isolate TGR5-mediated pathophysiological pathways from other secretagogue-induced mechanisms.

In Vitro Models of Biliary Acute Pancreatitis

Because TLC-S selectively induces internal calcium store release (IP3R/RyR) and zymogen activation in isolated pancreatic acinar cells without requiring organic solvents, it is the definitive reagent for modeling bile-reflux acute pancreatitis. It is the correct choice over CCK analogs when researchers specifically need to study bile-induced pathology [1].

TGR5 (Gpbar1) Receptor Pharmacology and Metabolic Research

TLC-S serves as a highly potent, soluble endogenous agonist for TGR5. It is the preferred compound for studying TGR5-mediated signaling in gastrointestinal and metabolic disease models, as its sulfation status provides a distinct binding and activation profile compared to unsulfated lithocholic acid [2].

Live-Cell Calcium Imaging and Electrophysiology

The disodium salt formulation guarantees immediate dissolution in physiological buffers. This makes TLC-S the optimal choice for patch-clamp electrophysiology and Fluo-4 AM calcium imaging workflows, where maintaining strict control over extracellular media composition is critical[3].

Appearance

Assay:≥95%A crystalline solid

Dates

Last modified: 04-14-2024

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